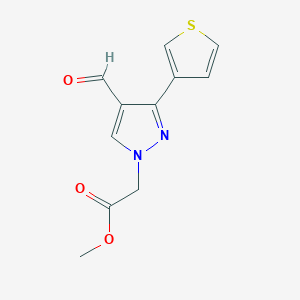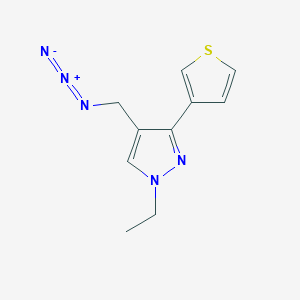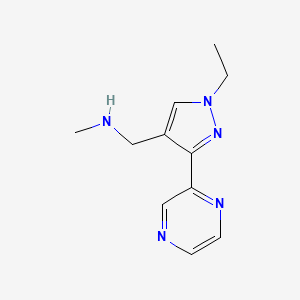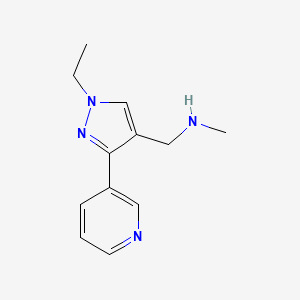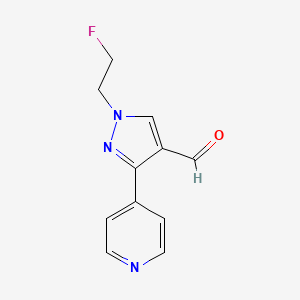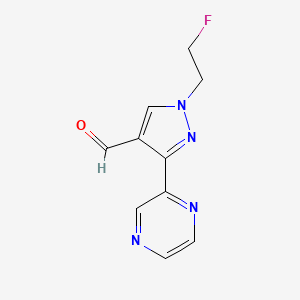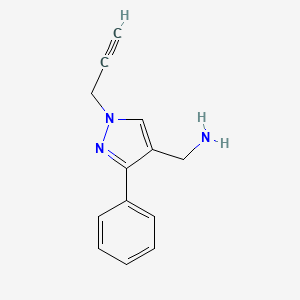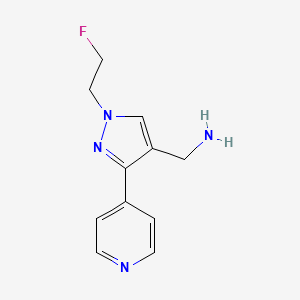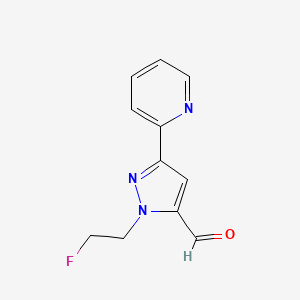
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, also known as FEPPC, is an organic compound belonging to the class of pyrazole derivatives. It is a highly reactive and versatile compound that has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, bioconjugates, and catalysts. FEPPC has also been studied for its potential as a therapeutic agent for various diseases and disorders.
Aplicaciones Científicas De Investigación
Drug Design and Development
This compound has potential applications in drug design due to its structural features that may interact with biological targets. The presence of a pyrazole ring, often found in pharmacologically active compounds, could be exploited for the development of new medications. Its application in drug design is supported by the general interest in boronic acids and their esters as candidates for new drugs .
Neutron Capture Therapy
Boronic acids and their derivatives, such as esters, are considered for use as boron-carriers in neutron capture therapy, a targeted cancer treatment method . The stability of these compounds in physiological conditions is a crucial factor for their effectiveness in this therapy.
Drug Delivery Systems
The compound’s structure suggests it could be modified to create prodrugs or to be used in drug delivery systems that target specific cells or tissues, enhancing the efficacy and reducing side effects of therapeutic agents .
Pharmacological Research
In pharmacology, this compound could be used to study its interaction with various enzymes or receptors, providing insights into the mechanisms of action of similar molecules and aiding in the discovery of new therapeutic agents .
Biochemical Studies
The compound’s reactivity and interaction with biological molecules make it a candidate for biochemical studies, particularly in understanding the role of similar structures in physiological processes or diseases .
Organic Synthesis
In organic synthesis, this compound could serve as a building block for the construction of more complex molecules. Its reactive aldehyde group makes it a versatile precursor for various synthetic pathways .
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODNEWBHXOIJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




